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Compound of Interest

Compound Name: KCL-440

Cat. No.: B1680068

Technical Support Center: PF-07799933 Clinical
Trials

This technical support center provides guidance for researchers, scientists, and drug
development professionals on managing adverse events associated with the investigational
agent PF-07799933 in clinical trials.

Troubleshooting Guides

This section offers practical advice in a question-and-answer format for managing specific
treatment-emergent adverse events (TEAES).

Issue: A trial participant receiving PF-07799933 monotherapy reports experiencing fatigue.
e Initial Assessment:

o Grade the fatigue according to the Common Terminology Criteria for Adverse Events
(CTCAE).

o Rule out other potential causes of fatigue, such as disease progression, comorbidities, or
concurrent medications.

o Assess the impact of fatigue on the participant's daily activities.
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« Management Strategies:

o Mild to Moderate Fatigue (Grade 1-2):

Educate the participant on energy conservation techniques.

Encourage a balanced diet and adequate hydration.

Recommend moderate exercise as tolerated.

Consider a dose reduction of PF-07799933 if fatigue is persistent and impacts quality of
life.

o Severe Fatigue (Grade 3-4):
» Interrupt PF-07799933 treatment until the fatigue improves to Grade 1 or baseline.
» Evaluate for underlying contributing factors (e.g., anemia, hypothyroidism).
» Upon resolution, consider restarting PF-07799933 at a reduced dose.
Issue: A participant reports blurred vision.
e Initial Assessment:
o Determine the onset, duration, and severity of the blurred vision.

o Perform a comprehensive ophthalmologic examination, including visual acuity testing, slit-
lamp examination, and fundoscopy, to rule out other ocular pathologies.

e Management Strategies:
o Any Grade:

= For any new or worsening visual symptoms, it is recommended to withhold PF-
07799933 pending ophthalmologic evaluation.

» |f a drug-related cause is suspected, consider treatment interruption.
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» Depending on the severity and etiology, a dose reduction or permanent discontinuation
may be necessary.

Issue: A trial participant in the combination therapy arm (PF-07799933 + Binimetinib) develops
an acneiform rash.

« Initial Assessment:
o Grade the rash according to CTCAE.
o Assess the affected body surface area and the presence of symptoms like pruritus or pain.
o Management Strategies:
o Grade 1:
» Topical therapies such as clindamycin or benzoyl peroxide may be considered.
» Advise the use of emollients and sun protection.
o Grade 2:
» |n addition to topical treatments, oral antibiotics (e.g., doxycycline) may be initiated.
o Grade 3-4:
» [nterrupt treatment with both PF-07799933 and binimetinib.
» Consider systemic corticosteroids for severe, widespread rashes.

= Once the rash improves to Grade 1 or baseline, consider reintroducing the drugs at a
lower dose.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-07799933?

Al: PF-07799933 is a selective, ATP-competitive small-molecule inhibitor of RAF kinases.[1] It
targets BRAF Class | (V600 mutations), Class Il (dimeric mutations), and Class Il (loss-of-
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function mutations) mutants.[1] By inhibiting these mutated BRAF proteins, PF-07799933
suppresses the RAF/MEK/ERK signaling pathway, which is often constitutively activated in
various cancers, leading to tumor growth.[1] Its high selectivity for mutated BRAF is believed to
contribute to a wider therapeutic safety index.[1] The compound is also designed to be brain-
penetrant.[1]

Q2: What are the most common adverse events observed with PF-07799933 monotherapy?

A2: Based on a Phase 1 trial, the most common treatment-emergent adverse events (TEAES)
for PF-07799933 monotherapy (in 215% of patients) were fatigue, headache, blurred vision,
and increased lipase.[2]

Q3: What are the most common adverse events with PF-07799933 in combination with
binimetinib?

A3: In the same Phase 1 study, the most common TEAESs for PF-07799933 in combination with
binimetinib were peripheral edema, acneiform rash, diarrhea, and fatigue.[2]

Q4: Has a Maximum Tolerated Dose (MTD) for PF-07799933 been established?

A4: As of the data cutoff from the reported Phase 1 trial, no dose-limiting toxicities (DLTS) were
observed, and the MTD had not been reached for PF-07799933 as monotherapy or in
combination.[2]

Q5: In which patient populations is PF-07799933 being studied?

A5: PF-07799933 is being evaluated in clinical trials for patients with advanced solid tumors
that have a BRAF alteration.[3][4] This includes, but is not limited to, melanoma, non-small-cell
lung cancer, thyroid cancer, glioma, and advanced colorectal cancer.[2][3] The trials are
enrolling patients for whom available treatments are no longer effective.[3]

Data Presentation

Table 1: Treatment-Emergent Adverse Events (TEAES) in 215% of Patients from a Phase 1
Trial of PF-07799933.[2]
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PF-07799933 PF-07799933 PF-07799933 + PF-07799933 +

Adverse Event  Monotherapy Monotherapy Binimetinib Binimetinib
(Any Grade) (Grade =3) (Any Grade) (Grade =3)
Fatigue 44% 0% 28% 0%
Headache 28% 0% - -
Vision Blurred 22% 6% - -
Lipase Increased  16% 0% - -
Peripheral
- - 33% 0%
Edema
Acneiform Rash - - 28% 0%
Diarrhea - - 28% 0%

Note: Data is based on the abstract "Phase 1 trial of PF-07799933 (ARRY-440), a next-
generation BRAF inhibitor, for BRAF-mutant cancers" presented at AACR 2024. The
combination therapy data specifically refers to the binimetinib combination.

Experimental Protocols
Protocol: Investigating the Mechanism of PF-07799933-Associated Blurred Vision

» Objective: To determine the potential off-target effects of PF-07799933 on retinal pigment
epithelial (RPE) cells, a potential cause of drug-induced retinopathy.

e Methodology:
o Cell Culture:

» Culture human RPE cell lines (e.g., ARPE-19) in standard conditions (DMEM/F-12
supplemented with 10% FBS and 1% penicillin-streptomycin).

o Drug Treatment:
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» Treat RPE cells with escalating concentrations of PF-07799933 (e.g., 0.1 uM, 1 uM, 10
MUM) for 24, 48, and 72 hours. A vehicle control (DMSO) will be used.

o Cell Viability Assay:

» Perform an MTS or MTT assay to assess cell viability and determine the IC50 of PF-
07799933 in RPE cells.

o Western Blot Analysis:

» Lyse the treated cells and perform Western blotting to analyze the expression and
phosphorylation status of key proteins in the RAF/MEK/ERK pathway and other related
signaling pathways that might be active in RPE cells.

o Functional Assays:

» Transepithelial Electrical Resistance (TEER): Grow RPE cells on transwell inserts to
form a monolayer. Measure TEER at different time points after drug treatment to assess
the integrity of the RPE barrier.

» Phagocytosis Assay: Evaluate the ability of RPE cells to phagocytose photoreceptor
outer segments in the presence of PF-07799933.

Mandatory Visualization
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Caption: Mechanism of action of PF-07799933 in the RAF/MEK/ERK signaling pathway.
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Caption: Experimental workflow for investigating PF-07799933-associated ocular toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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